4,4'-Dimethyl-D6-diphenyl
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Overview
Description
4,4'-Dimethyl-D6-diphenyl is a chemical compound with a unique structure characterized by two phenyl rings connected by a methylene bridge, with two methyl groups attached to the central carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-Dimethyl-D6-diphenyl typically involves the following steps:
Benzene Derivatives: Starting with benzene derivatives, the compound undergoes a series of reactions to introduce the necessary functional groups.
Friedel-Crafts Alkylation: This reaction involves the alkylation of benzene with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3).
Reduction and Methylation: Further reduction and methylation steps are performed to achieve the desired structure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4'-Dimethyl-D6-diphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced forms.
Substitution Products: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
4,4'-Dimethyl-D6-diphenyl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antioxidant properties and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases, including its use as a precursor for drug development.
Industry: Employed in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
4,4'-Dimethyl-D6-diphenyl is compared with other similar compounds, such as biphenyl and diphenylmethane, to highlight its uniqueness. Unlike biphenyl, which lacks methyl groups, this compound has additional steric hindrance due to the presence of methyl groups, affecting its reactivity and properties. Diphenylmethane, on the other hand, has a simpler structure without the methylene bridge.
Comparison with Similar Compounds
Biphenyl
Diphenylmethane
Benzophenone
Phenylbenzene
Properties
Molecular Formula |
C14H14 |
---|---|
Molecular Weight |
188.30 g/mol |
IUPAC Name |
1-(trideuteriomethyl)-4-[4-(trideuteriomethyl)phenyl]benzene |
InChI |
InChI=1S/C14H14/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-10H,1-2H3/i1D3,2D3 |
InChI Key |
RZTDESRVPFKCBH-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C2=CC=C(C=C2)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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